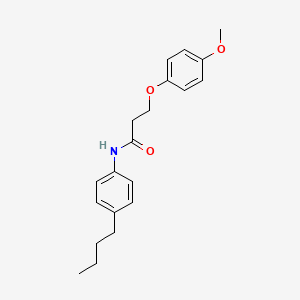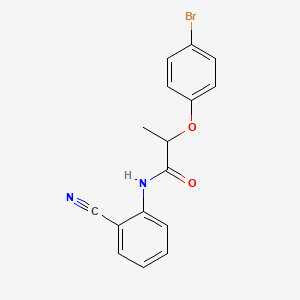
2-(4-bromophenoxy)-N-(2-cyanophenyl)propanamide
Übersicht
Beschreibung
2-(4-bromophenoxy)-N-(2-cyanophenyl)propanamide is a chemical compound that belongs to the family of amides. It is commonly known as Bromocriptine and is used for various scientific research purposes. Bromocriptine has a wide range of applications in the field of neuroscience, endocrinology, and pharmacology.
Wirkmechanismus
Bromocriptine acts by binding to dopamine receptors in the brain and mimicking the action of dopamine. It has a high affinity for D2 dopamine receptors, which are primarily located in the striatum and mesolimbic areas of the brain. By activating these receptors, Bromocriptine inhibits the release of prolactin from the pituitary gland, which is useful in the treatment of pituitary gland disorders.
Biochemical and physiological effects:
Bromocriptine has a wide range of biochemical and physiological effects, including the inhibition of prolactin release, the activation of dopamine receptors, and the modulation of neuronal activity. It has been shown to improve motor function in patients with Parkinson's disease and reduce symptoms of hyperprolactinemia.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Bromocriptine in lab experiments is its well-established pharmacology and safety profile. It has been extensively studied in humans and animals, and its mechanism of action is well understood. However, one of the limitations of using Bromocriptine is its specificity for dopamine receptors, which may limit its use in studying other neurotransmitter systems.
Zukünftige Richtungen
There are several future directions for research on Bromocriptine, including the development of more selective dopamine receptor agonists, the investigation of its potential therapeutic use in other neurological disorders, and the exploration of its effects on other neurotransmitter systems. Additionally, the use of Bromocriptine in combination with other drugs may provide new insights into the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Bromocriptine has a wide range of scientific research applications, including the study of dopamine receptors, Parkinson's disease, and pituitary gland disorders. It is commonly used as a dopamine receptor agonist, which means it activates dopamine receptors in the brain. This property of Bromocriptine has made it a useful tool for studying the role of dopamine in various physiological and pathological conditions.
Eigenschaften
IUPAC Name |
2-(4-bromophenoxy)-N-(2-cyanophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2/c1-11(21-14-8-6-13(17)7-9-14)16(20)19-15-5-3-2-4-12(15)10-18/h2-9,11H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLHONVTEJTUGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C#N)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



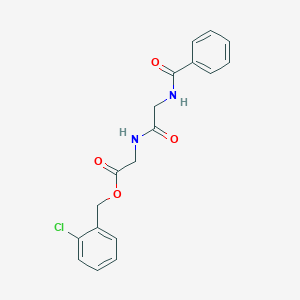
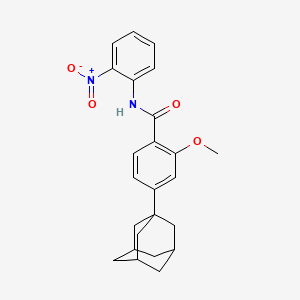
![N-[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]-3-nitrobenzamide](/img/structure/B4111036.png)
![4-{[2-(4-morpholinyl)ethyl]amino}-3-(4-morpholinylsulfonyl)-N-phenylbenzamide](/img/structure/B4111039.png)
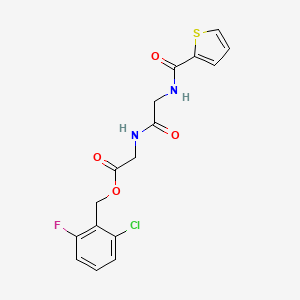
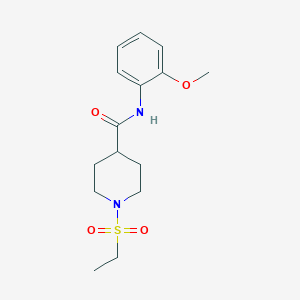
![2-chloro-N-({[4-iodo-2-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4111062.png)

![N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-methyl-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B4111088.png)
![N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)pentanamide](/img/structure/B4111106.png)
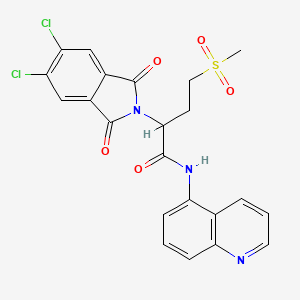
![N-[4-iodo-2-(trifluoromethyl)phenyl]-2,2-diphenylacetamide](/img/structure/B4111112.png)
![3-[2-(1-azepanyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1-methyl-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B4111114.png)
